tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate: is a chemical compound that features a diazirine ring, which is known for its utility in photoaffinity labeling. This compound is often used in biochemical research to study protein interactions and molecular binding sites due to its ability to form covalent bonds with target molecules upon activation by ultraviolet light.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate typically involves multiple steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.
Introduction of the hydroxyethyl group: This step involves the reaction of the diazirine intermediate with an appropriate hydroxyethylating agent.
Carbamate formation: The final step involves the reaction of the hydroxyethyl diazirine intermediate with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow microreactor systems to ensure precise control over reaction conditions and to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The diazirine ring can be reduced under specific conditions to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used in photoaffinity labeling to study molecular interactions.
- Acts as a probe in the identification of binding sites on proteins.
Biology:
- Helps in mapping protein-protein interactions.
- Used in studying enzyme-substrate interactions.
Medicine:
- Potential applications in drug discovery and development.
- Used in the identification of drug targets.
Industry:
- Utilized in the development of biochemical assays.
- Plays a role in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through the diazirine ring, which can be activated by ultraviolet light to form a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The hydroxyethyl group enhances the solubility of the compound, facilitating its use in aqueous environments.
Comparison with Similar Compounds
- tert-Butyl (3-(2-hydroxyethyl)benzyl)carbamate
- tert-Butyl ethyl(2-hydroxyethyl)carbamate
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
Uniqueness:
- The presence of the diazirine ring in tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate makes it particularly useful for photoaffinity labeling, a feature not commonly found in similar compounds.
- The combination of the hydroxyethyl group and the diazirine ring provides a unique balance of reactivity and solubility, enhancing its utility in various research applications.
Biological Activity
Tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate is a compound notable for its unique structural features, including a diazirine moiety that imparts photoreactive properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₉N₃O₃
- Molecular Weight : 229.28 g/mol
- Functional Groups : The compound features a tert-butyl group, a carbamate functional group, and a diazirine moiety, which allows for selective covalent bonding with biomolecules upon UV exposure.
The biological activity of this compound is largely attributed to the diazirine group. Upon irradiation with UV light, the diazirine undergoes a photochemical reaction that generates reactive carbene species. These species can form covalent bonds with nearby nucleophiles, such as amino acids in proteins, allowing for specific labeling and modification of biomolecules without significantly altering their function.
Applications in Biological Research
The ability to selectively label proteins makes this compound valuable in various biochemical applications:
- Protein Interaction Studies : It can be used to investigate protein-protein interactions by selectively tagging target proteins for identification and analysis.
- Drug Development : The compound's labeling capability aids in understanding drug mechanisms and optimizing therapeutic agents.
- Bioconjugation : Its reactivity facilitates the development of bioconjugates for imaging and therapeutic purposes.
Comparative Analysis with Similar Compounds
The following table summarizes similar compounds and their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
Tert-butyl ethyl(2-hydroxyethyl)carbamate | Lacks diazirine; simpler labeling applications | Limited reactivity |
Tert-butyl (2-(3-(4-hydroxyphenyl)-3H-diazirin-3-yl)ethyl)carbamate | Different aromatic substituent | Potential differences in reactivity |
N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}carbamate | Incorporates an amino group | May exhibit different biological properties |
The unique combination of functional groups in this compound enhances its application in advanced biochemical research compared to structurally similar compounds.
Case Studies and Research Findings
- Photoreactive Labeling : A study demonstrated the effectiveness of diazirine-containing compounds in selectively labeling GABA receptors, showcasing their potential in neuropharmacology .
- Therapeutic Applications : Research indicated that derivatives of diazirine can modulate receptor activity, providing insights into their use as anesthetics and other therapeutic agents .
- Bioconjugation Techniques : Investigations into bioconjugation methods using diazirine derivatives revealed enhanced specificity and reduced side effects compared to traditional labeling techniques.
Properties
Molecular Formula |
C10H19N3O3 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-(2-hydroxyethyl)diazirin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)11-6-4-10(5-7-14)12-13-10/h14H,4-7H2,1-3H3,(H,11,15) |
InChI Key |
MLOPTIPGJTUQOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(N=N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.